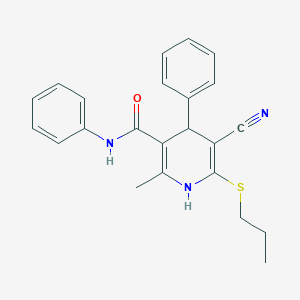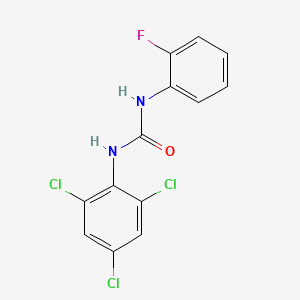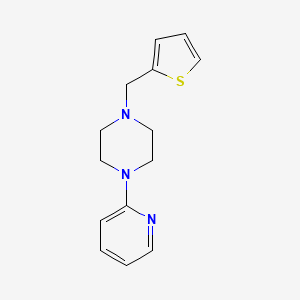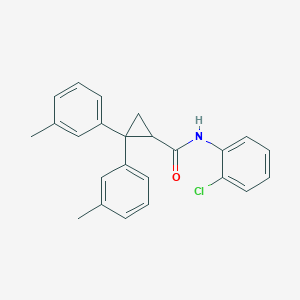
5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2008 by researchers at the University of Michigan. Since then, it has been the subject of numerous studies investigating its potential as a cancer therapy.
作用機序
5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide works by binding to the BMI-1 protein, preventing it from functioning properly. This leads to a decrease in the self-renewal of cancer stem cells, ultimately resulting in the inhibition of tumor growth. The exact mechanism of action is still being studied, but it is believed that 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide may also affect other signaling pathways involved in cancer development.
Biochemical and Physiological Effects:
5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer. 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a promising addition to current cancer treatment regimens.
実験室実験の利点と制限
One advantage of 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide is its high specificity for BMI-1, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its long half-life may limit its use in clinical settings.
将来の方向性
There are several future directions for 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide research. One area of interest is the development of more potent and selective inhibitors of BMI-1. Another direction is the investigation of 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide in humans.
In conclusion, 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide is a promising small molecule inhibitor with potential as a cancer therapy. Its ability to target cancer stem cells makes it a unique approach to cancer treatment. While further research is needed, the results obtained so far suggest that 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide may be a valuable addition to current cancer treatment regimens.
合成法
The synthesis of 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide involves the reaction of 2-methyl-3-pyridinecarboxylic acid with diphenylacetonitrile and propylthiol in the presence of a catalyst. The resulting product is then subjected to further reactions to produce the final compound. The synthesis method has been optimized over the years, resulting in a high yield of pure 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide.
科学的研究の応用
5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide has been extensively studied in cancer research due to its ability to inhibit the expression of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells. Cancer stem cells are responsible for the growth and spread of tumors, and targeting them is a promising approach to cancer therapy.
特性
IUPAC Name |
5-cyano-2-methyl-N,4-diphenyl-6-propylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-3-14-28-23-19(15-24)21(17-10-6-4-7-11-17)20(16(2)25-23)22(27)26-18-12-8-5-9-13-18/h4-13,21,25H,3,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFVKBLGGORCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5194162.png)
![4-[3-(2,3-dichlorophenoxy)propyl]morpholine](/img/structure/B5194177.png)

![5-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5194181.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5194201.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5194204.png)
![1,4-dichloro-2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5194205.png)
![1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5194213.png)

![ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate](/img/structure/B5194227.png)
![4-bromo-N-(2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5194235.png)
![N-(5-chloro-2-methoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5194242.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5194246.png)